Quinacrine Dihydrochloride Dihydrate is a synthetic acridine derivative widely employed in scientific research. [, , ] While historically recognized for its antimalarial properties, its applications extend beyond treating parasitic infections. [, ] Research explores its potential in various fields, including material science, cellular biology, and genetics. [, , , ]
Studies have shown that quinacrine can be repurposed as an anticancer agent, targeting multiple pathways such as autophagy, chromatin transcription, and DNA repair processes. It has shown effectiveness against chemoresistant gynecologic and breast cancers, suggesting its potential as a treatment for refractory tumors9.
Given its effects on acetylcholine receptors, quinacrine could have implications for treating neuromuscular disorders. By altering receptor desensitization and postsynaptic conductance, it may provide a therapeutic avenue for conditions characterized by abnormal receptor kinetics28.
Quinacrine has been used as a non-surgical sterilant in women, acting as an obstructive agent on the epithelium of the intramural portion of the fallopian tubes. This application provides a non-invasive option for female sterilization, although concerns about its genotoxicity have been raised and warrant further investigation310.
The drug's anti-inflammatory properties have been explored in the context of skin inflammation. Quinacrine inhibits NF-κB activation, reducing the migration of allergen-presenting dendritic cells and the activation of effector T cells, which could be beneficial in treating contact hypersensitivity and other inflammatory skin diseases5.
Quinacrine dihydrochloride dihydrate is classified as an antimalarial agent and is part of the acridine derivatives class. Historically, it was used extensively in the treatment of malaria before being largely replaced by chloroquine due to the latter's improved efficacy and safety profile. The compound is synthesized through chemical processes involving various reagents, which will be discussed in detail in the synthesis section.
The synthesis of quinacrine dihydrochloride dihydrate typically involves several steps that include the formation of the acridine backbone followed by chlorination and hydration processes.
The synthesis parameters, such as temperature (often around 70-80 °C) and pH (maintained between 5-7), are critical for optimizing yield and purity .
Quinacrine dihydrochloride dihydrate exhibits a complex molecular structure characterized by:
The molecular geometry is influenced by hydrogen bonding between the water molecules and the chloride ions, which plays a crucial role in its stability profile .
Quinacrine dihydrochloride dihydrate can participate in various chemical reactions:
The mechanism of action of quinacrine dihydrochloride dihydrate involves several pathways:
Quinacrine dihydrochloride dihydrate possesses distinct physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Quinacrine dihydrochloride dihydrate has diverse applications across several fields:
Recent research continues to explore additional therapeutic potentials, particularly in oncology and infectious disease treatments .
Quinacrine dihydrochloride dihydrate originated from early 20th-century antimicrobial research, initially developed as part of a dye-based drug discovery program by I.G. Farbenindustrie. Over 12,000 compounds were screened, leading to quinacrine’s identification as an antimalarial agent. Marketed as Atabrine®, it became the primary antimalarial for Allied forces during World War II after large-scale synthesis enabled its widespread use as a quinine alternative. An estimated 3 million soldiers received the drug for malaria prophylaxis, establishing extensive clinical safety data through military medical surveillance [1] [5].
By 1945, chloroquine superseded quinacrine for malaria due to superior tolerability. However, its therapeutic applications expanded to parasitic infections like giardiasis and tapeworm infestations, earning United States Food and Drug Administration approval for these indications. In the 1970s, clinical investigations repurposed quinacrine for autoimmune diseases (e.g., systemic lupus erythematosus) and cancer-related pleural effusions, achieving 25–50% response rates in malignant effusion management. Ongoing clinical trials now explore its potential in prion diseases (e.g., Creutzfeldt–Jakob disease) and prostate cancer [1] [5].
Table 1: Key Historical Milestones of Quinacrine Dihydrochloride Dihydrate
Time Period | Development | Clinical Application |
---|---|---|
1930s | Synthesis by I.G. Farbenindustrie | Antimalarial drug discovery |
1940–1945 | Mass production for Allied troops | Malaria prophylaxis and treatment |
1950s | FDA approvals | Giardiasis and helminth infections |
1970–2000s | Intrapleural administration protocols | Malignant effusion sclerotherapy |
2000s–Present | NCT00183092, NCT00417274 trials | Prion diseases and prostate cancer |
Quinacrine dihydrochloride dihydrate (chemical name: 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine dihydrochloride dihydrate) is a yellow crystalline solid classified as a 9-aminoacridine derivative. Its molecular structure comprises a tricyclic acridine core substituted with chlorine (position 6), methoxy (position 2), and a diethylaminopentyl side chain (position 9). The compound exists as a dihydrate salt, enhancing aqueous solubility (2.8 g/100 mL), with decomposition occurring at 247°C–250°C [3] [8] [9].
Systematic nomenclature designations include:
The crystalline lattice incorporates two water molecules, which influence stability. Dehydration studies reveal a two-step loss of water molecules at 40°C–60°C, disrupting crystal integrity and accelerating degradation. Major degradants identified via liquid chromatography-mass spectrometry include N-deethylquinacrine (thermal breakdown product) and quinacrine tertiary amine oxide (oxidative impurity) [4].
Table 2: Physicochemical Properties of Quinacrine Dihydrochloride Dihydrate
Property | Value | Method/Conditions |
---|---|---|
Molecular Formula | C₂₃H₃₀ClN₃O·2HCl·2H₂O | — |
Molecular Weight | 508.91 g/mol | — |
Melting Point | 247°C–250°C (with decomposition) | Capillary method |
Water Solubility | 2.8 g/100 mL | 20°C |
pKa | 10.47 ± 0.25 | Predicted |
Plasma Protein Binding | 80%–90% | Human studies |
Quinacrine dihydrochloride dihydrate exhibits multifaceted pharmacological activities, leveraging its DNA intercalation capacity and off-target effects on signaling pathways. Its primary mechanisms include:
Ongoing research prioritizes quinacrine’s role in overcoming chemoresistance. In patient-derived xenografts, combining quinacrine with cytarabine prolonged survival of primary ALL-bearing mice but failed in secondary recipients, indicating incomplete leukemia stem cell eradication. Adding Cdc42 Activity Specific Inhibitor (CASIN) mobilized niche-protected stem cells, enhancing quinacrine-cytarabine efficacy without damaging normal hematopoiesis [2].
Table 3: Molecular Targets and Therapeutic Implications of Quinacrine Dihydrochloride Dihydrate
Molecular Target | Biological Effect | Therapeutic Application |
---|---|---|
DNA duplex | Intercalation → replication arrest | Antiparasitic/antineoplastic |
NF-κB transcription factor | Inhibition → downregulation of survival genes | Sensitization to chemotherapy |
p53 pathway | Activation → Bax upregulation, Bcl-2 downregulation | Apoptosis induction in cancer |
Phospholipase A2 | Competitive inhibition → reduced arachidonic acid release | Anti-inflammatory effects |
Cdc42 GTPase | Indirect mobilization via CASIN synergy | Leukemia stem cell targeting |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9